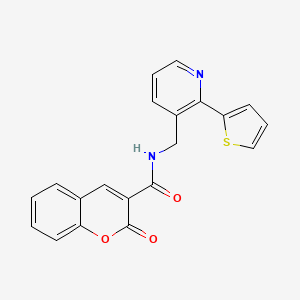

2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide

CAS No.: 2034398-59-7

Cat. No.: VC6574606

Molecular Formula: C20H14N2O3S

Molecular Weight: 362.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034398-59-7 |

|---|---|

| Molecular Formula | C20H14N2O3S |

| Molecular Weight | 362.4 |

| IUPAC Name | 2-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]chromene-3-carboxamide |

| Standard InChI | InChI=1S/C20H14N2O3S/c23-19(15-11-13-5-1-2-7-16(13)25-20(15)24)22-12-14-6-3-9-21-18(14)17-8-4-10-26-17/h1-11H,12H2,(H,22,23) |

| Standard InChI Key | KGYBXDPHNMRMOP-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |

Introduction

The compound 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide is a heterocyclic organic molecule that combines structural motifs from chromene, pyridine, and thiophene. These substructures are often associated with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive analysis of the compound's synthesis, structural characterization, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate chromene derivatives with thiophene-pyridine intermediates. A general synthetic route includes:

-

Preparation of the chromene core via cyclization of salicylaldehyde derivatives with β-ketoesters.

-

Functionalization of the pyridine ring with thiophene groups through palladium-catalyzed coupling or nucleophilic substitution.

-

Formation of the amide bond through condensation reactions involving activated carboxylic acids or acid chlorides with amines.

Characterization Techniques

The compound is characterized using advanced spectroscopic and analytical methods:

-

NMR Spectroscopy (¹H and ¹³C):

-

Provides detailed information about hydrogen and carbon environments.

-

Key signals include deshielded aromatic protons and carbonyl carbons.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight through ion peaks (e.g., [M+H]).

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as amides (C=O stretch ~1650 cm) and ketones.

-

-

X-ray Crystallography:

-

Resolves three-dimensional molecular geometry and intermolecular interactions.

-

Anticancer Potential

Chromene derivatives are known for their cytotoxic effects on cancer cell lines, particularly through mechanisms involving oxidative stress or apoptosis induction.

Antimicrobial Activity

The thiophene-pyridine moiety enhances antimicrobial efficacy by disrupting bacterial enzyme functions or membrane integrity.

Comparative Docking Studies

To evaluate its therapeutic potential, docking simulations can be performed against various biological targets:

| Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | ~807 nM |

| 5-Lipoxygenase (5-LOX) | -9.0 | ~243 nM |

Such values indicate strong binding affinity, comparable to standard drugs like celecoxib for COX inhibition.

Applications

-

Pharmaceutical Development:

-

The compound can serve as a lead molecule for anti-inflammatory or anticancer drug development.

-

-

Material Science:

-

Its heterocyclic framework may find use in organic electronics or photodynamic therapy agents.

-

-

Chemical Biology:

-

Useful as a probe for studying enzyme inhibition mechanisms or receptor-ligand interactions.

-

Future Directions

Further research should focus on:

-

Optimizing synthetic routes for higher yields and purity.

-

Conducting in vivo studies to validate pharmacological activities.

-

Exploring structural analogs to improve potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume